molecular formula C7H9BO4S B580392 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid CAS No. 1256345-70-6

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid

Cat. No.: B580392
CAS No.: 1256345-70-6
M. Wt: 200.015
InChI Key: NRPWDFPOXWSQEO-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is an organoboron compound that features a thiophene ring substituted with a methoxycarbonyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 5-(Methoxycarbonyl)-4-methylthiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar borylation reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents would be crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.

    4-Methylthiophene-2-boronic Acid: Similar structure but lacks the methoxycarbonyl group.

    5-(Methoxycarbonyl)-2-thiopheneboronic Acid: Similar structure but with different substitution pattern.

Uniqueness

5-(Methoxycarbonyl)-4-methylthiophene-2-boronic acid is unique due to the presence of both a methoxycarbonyl group and a boronic acid group on the thiophene ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and material science.

Properties

IUPAC Name

(5-methoxycarbonyl-4-methylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPWDFPOXWSQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(S1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681553
Record name [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-70-6
Record name [5-(Methoxycarbonyl)-4-methylthiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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